Structural Characterization by Mass Spectrometry: Exact Mass Differentiation from Azithromycin and Other Related Impurities
High‑resolution mass spectrometry (HR‑MS) confirms that 2-desethyl-2-propylazithromycin has a molecular formula of C₃₉H₇₄N₂O₁₂ with a monoisotopic mass of 762.524 Da, representing a net increase of 28 Da (CH₂CH₂ increment) compared with azithromycin (C₃₈H₇₂N₂O₁₂, 748.508 Da) . This mass shift arises from the replacement of the C‑2 ethyl group (−C₂H₅, 29 Da) with an n‑propyl group (−C₃H₇, 43 Da). In contrast, other common azithromycin impurities exhibit distinctly different mass shifts: Impurity E (3′‑N‑demethyl‑azithromycin) shows a loss of 14 Da, while Impurity J (13‑O‑descladinosyl‑azithromycin) is lighter by 158 Da. LC‑MS/MS fragmentation demonstrates diagnostic sugar losses of desosamine (−157 Da) and cladinose (−158 Da) that are preserved in Impurity O but altered in des‑sugar impurities, providing unequivocal identification .
| Evidence Dimension | Exact monoisotopic mass and molecular formula |
|---|---|
| Target Compound Data | C₃₉H₇₄N₂O₁₂; monoisotopic mass 762.524 Da; Δ +28 Da vs. azithromycin |
| Comparator Or Baseline | Azithromycin (C₃₈H₇₂N₂O₁₂; 748.508 Da); Impurity E (C₃₇H₇₀N₂O₁₂; 734.493 Da, Δ −14 Da); Impurity J (descladinosyl‑azithromycin, C₃₀H₅₆N₂O₉; 590.403 Da, Δ −158 Da) |
| Quantified Difference | +28 Da mass increment from azithromycin vs. −14 Da for Impurity E and −158 Da for Impurity J |
| Conditions | HR‑MS (ESI‑TOF or Orbitrap); MS/MS collision‑induced dissociation (CID) at 20–35 eV normalized collision energy |
Why This Matters
Only a reference standard possessing the exact C₃₉H₇₄N₂O₁₂ mass and fragmentation signature can serve as the EP/USP Impurity O marker in LC‑MS impurity profiling methods mandated for ANDA submissions; structurally adjacent impurities that differ by even a single methylene unit are analytically non‑interchangeable.
